

# A Head-to-Head Comparison of Kinase Selectivity: PF-06459988 versus Rociletinib

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Compound of Interest

Compound Name: (3S,4S)-PF-06459988

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For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of targeted inhibitors is paramount for predicting efficacy and anticipating potential off-target effects. This guide provides a detailed comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), PF-06459988 and rociletinib, with a focus on their kinase selectivity profiles supported by experimental data.

Both PF-06459988 and rociletinib were developed to target EGFR mutations that confer resistance to earlier-generation TKIs, most notably the T790M "gatekeeper" mutation. While both compounds exhibit potent activity against these mutant forms of EGFR, their broader kinase selectivity profiles reveal key differences that can influence their therapeutic window and side-effect profiles.

## **Executive Summary of Kinase Selectivity**

PF-06459988 demonstrates a highly selective kinase inhibition profile, with its primary activity focused on mutant forms of EGFR. It exhibits significant sparing of wild-type (WT) EGFR and has greatly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. This high degree of selectivity is attributed to a minimally reactive electrophile, which reduces the likelihood of off-target labeling.[1]

Rociletinib is also a potent inhibitor of mutant EGFR, including the T790M resistance mutation, while showing reduced activity against WT EGFR.[2][3] However, kinase profiling has revealed weak inhibition of other kinases, including FAK, CHK2, ERBB4, and JAK3.[2] Furthermore, a major metabolite of rociletinib, M502, has been shown to inhibit the insulin-like growth factor 1



receptor (IGF1R) and the insulin receptor (INSR), which is associated with the clinically observed hyperglycemia.

## **Quantitative Kinase Selectivity Data**

The following tables summarize the available quantitative data on the kinase selectivity of PF-06459988 and rociletinib.

Table 1: Cellular Activity of PF-06459988 against Non-Small Cell Lung Cancer (NSCLC) Cell Lines[4]

Cell Line	EGFR Mutation Status	IC50 (nM)
H1975	L858R/T790M	13
PC9-DRH	Del/T790M	7
H3255	L858R	21
PC9	Del	140
HCC827	Del	90
A549	WT	5100

Table 2: In Vitro Kinase and Cellular Activity of Rociletinib[2]

Target/Cell Line	Assay Type	IC50 (nM)
EGFR L858R/T790M	In Vitro Kinase Assay	<0.51
EGFR WT	In Vitro Kinase Assay	6
Various NSCLC Cell Lines	Cellular Growth Assays	100-140

# **Experimental Protocols**

The data presented in this guide were generated using established biochemical and cellular kinase assays. Below are generalized protocols representative of the methodologies employed.



## **Biochemical Kinase Assay (In Vitro IC50 Determination)**

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Reagents and Materials: Purified recombinant kinase (e.g., EGFR L858R/T790M, EGFR WT), peptide substrate, ATP, kinase reaction buffer, test compounds (PF-06459988 or rociletinib), and a detection system (e.g., ADP-Glo™ Kinase Assay).

#### Procedure:

- A solution of the purified kinase is pre-incubated with serially diluted concentrations of the test compound in a multi-well plate.
- The kinase reaction is initiated by the addition of a mixture containing the peptide substrate and ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.
- IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

# Cellular Phosphorylation Assay (Cellular IC50 Determination)

This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.

- Reagents and Materials: NSCLC cell lines with defined EGFR mutation status, cell culture media, serum, test compounds, lysis buffer, antibodies specific for the phosphorylated and total forms of the target kinase, and a detection system (e.g., Western blotting or ELISA).
- Procedure:

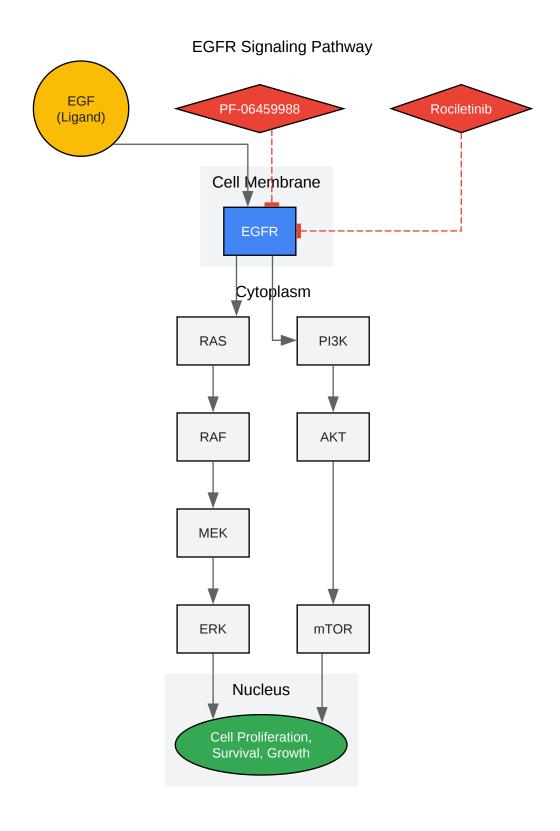


- Cells are seeded in multi-well plates and allowed to adhere.
- The cells are then treated with a range of concentrations of the test compound for a specified duration.
- Following treatment, the cells are lysed to release cellular proteins.
- The concentration of the phosphorylated target kinase and the total amount of the target kinase in the cell lysates are determined using an immunoassay format.
- The ratio of phosphorylated to total kinase is calculated for each inhibitor concentration.
- IC50 values are determined by plotting the percent inhibition of phosphorylation against the logarithm of the inhibitor concentration.

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating kinase inhibitor selectivity.

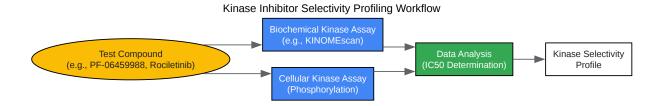




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Caption: EGFR signaling pathway and points of inhibition by PF-06459988 and rociletinib.





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Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor.

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